molecular formula C10H9FO2 B3068449 (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid CAS No. 515179-19-8

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Cat. No. B3068449
CAS RN: 515179-19-8
M. Wt: 180.17 g/mol
InChI Key: QJJWMUZHTDQZDW-BDAKNGLRSA-N
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Description

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid (FPCA) is a cyclopropane-based carboxylic acid that has been studied for its use in various scientific applications. It is a highly versatile molecule, with a wide range of potential uses in the laboratory. FPCA has been found to possess unique biochemical and physiological properties, making it a useful tool for researchers.

Scientific Research Applications

Ethylene Biosynthesis and Affinity Purification Techniques

The compound (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid, while not directly studied, is closely related to 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which has been synthesized for use in ethylene biosynthesis research. This research aims to understand the precursor to the plant growth hormone ethylene. The synthesized compound is utilized in affinity purification techniques and for generating antibodies (Pirrung, Dunlap, & Trinks, 1989).

Alzheimer's Disease Research

Another related compound, CHF5074, a γ-secretase modulator, has been evaluated for its effects on brain β-amyloid pathology and spatial memory in transgenic mice expressing mutations of human amyloid precursor protein. This research is significant for understanding and potentially treating Alzheimer's disease (Imbimbo et al., 2009).

Bioactivity in Agriculture and Medicine

N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, related to the compound , have been synthesized and found to exhibit excellent herbicidal and fungicidal activity. This research is particularly relevant for agricultural applications (Tian, Song, Wang, & Liu, 2009).

Antimicrobial Activity

Incorporating cyclopropane and fluorophenyls into the structures of compounds has shown potential in generating antimicrobial activity. This research contributes to the development of new antimicrobial agents (Issayeva et al., 2019).

Chemical Synthesis and Structural Analysis

Studies on the synthesis and structural analysis of fluorophenyl and cyclopropanecarboxylic acid derivatives provide valuable insights into their chemical properties and potential applications in various scientific fields (Zhou et al., 2021).

properties

IUPAC Name

(1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJWMUZHTDQZDW-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 2
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 3
Reactant of Route 3
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 4
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 5
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 6
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

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